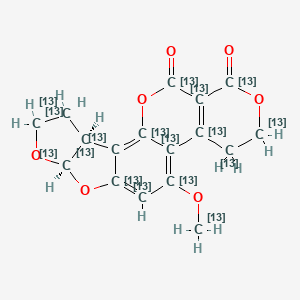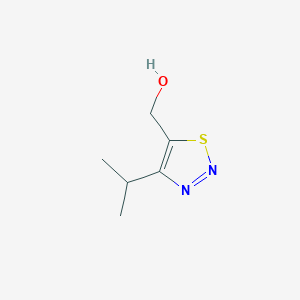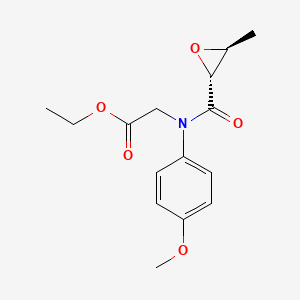
Aflatoxin G2-13C17
Vue d'ensemble
Description
L'aflatoxine G2-13C17 est un analogue isotopique 13C de la mycotoxine aflatoxine G2. Ce composé est principalement utilisé comme étalon analytique dans diverses applications de recherche scientifique. Il est produit par des champignons tels qu'Aspergillus flavus et Aspergillus parasiticus et est connu pour ses propriétés toxiques.
Applications De Recherche Scientifique
Aflatoxin G2-13C17 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Analytical Chemistry: Used as an internal standard for the quantification of aflatoxin G2 in various samples, including food and feed.
Biology: Used in studies to understand the metabolism and toxicity of aflatoxins in biological systems.
Medicine: Used in research to develop methods for detecting and quantifying aflatoxins in clinical samples.
Industry: Used in quality control processes to ensure the safety of food and feed products
Mécanisme D'action
Target of Action
Aflatoxin G2-13C17 is a major naturally produced aflatoxin . It is a mycotoxin produced by the fungi Aspergillus flavus and Aspergillus parasiticus
Mode of Action
It is known that aflatoxins generally exert their toxic effects through binding to dna and proteins, causing mutations and leading to cell death .
Biochemical Pathways
The degradation of aflatoxins, including this compound, is initiated by oxidation, hydroxylation, reduction, or elimination reactions mostly catalyzed by various enzymes belonging to the classes of laccase, reductases, and peroxidases . The resulting products with lesser chemical stability further undergo various reactions to form low molecular weight products .
Result of Action
Aflatoxins are known to cause a variety of adverse health effects, including acute toxicity, immunotoxicity, and genotoxicity . They are also potent carcinogens, particularly affecting the liver .
Analyse Biochimique
Biochemical Properties
Aflatoxin G2-13C17 interacts with various enzymes, proteins, and other biomolecules. It is involved in biochemical reactions catalyzed by enzymes such as laccase, reductases, and peroxidases . The interactions of this compound with these biomolecules are crucial for its role in aflatoxin biosynthesis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . This compound can cause several toxic effects, leading to increased susceptibility to infectious diseases, increased mortality, weight loss, poor performance, and reduced reproductive capability .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The cytochrome P450 monooxygenase AflG catalyzes an early step in aflatoxin biosynthesis, resulting in the conversion of averantin (AVN) to 5′-hydroxy-averantin .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of aflatoxin can be toxic or have adverse effects
Metabolic Pathways
This compound is involved in the metabolic pathways of aflatoxin biosynthesis . It interacts with enzymes such as laccase, reductases, and peroxidases, which play crucial roles in these pathways .
Transport and Distribution
Aflatoxins are lipophilic molecules and can be distributed widely in the body .
Subcellular Localization
Some aflatoxin biosynthetic enzymes are localized to the cytoplasm, suggesting that this compound might also be found there .
Méthodes De Préparation
Voies Synthétiques et Conditions Réactionnelles : La synthèse de l'aflatoxine G2-13C17 implique l'incorporation d'isotopes 13C dans la molécule d'aflatoxine G2. Ce processus nécessite généralement des techniques de synthèse organique avancées et un équipement spécialisé pour garantir l'incorporation précise des isotopes.
Méthodes de Production Industrielle : La production industrielle de l'aflatoxine G2-13C17 est généralement réalisée dans des installations spécialisées équipées de la technologie nécessaire pour le marquage isotopique. Le processus implique la culture d'espèces d'Aspergillus dans des conditions contrôlées pour produire de l'aflatoxine G2, suivie d'une modification chimique pour incorporer les isotopes 13C .
Analyse Des Réactions Chimiques
Types de Réactions : L'aflatoxine G2-13C17 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Réactifs et Conditions Courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).
Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution : Les réactifs courants comprennent les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les ions hydroxyde).
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de l'aflatoxine G2-13C17 peut conduire à la formation de divers dérivés oxydés .
4. Applications de Recherche Scientifique
L'aflatoxine G2-13C17 est largement utilisée dans la recherche scientifique en raison de son marquage isotopique stable. Certaines applications clés comprennent :
Chimie Analytique : Utilisée comme étalon interne pour la quantification de l'aflatoxine G2 dans divers échantillons, y compris les aliments et les aliments pour animaux.
Biologie : Utilisée dans des études pour comprendre le métabolisme et la toxicité des aflatoxines dans les systèmes biologiques.
Médecine : Utilisée dans la recherche pour développer des méthodes de détection et de quantification des aflatoxines dans les échantillons cliniques.
Industrie : Utilisée dans les processus de contrôle qualité pour garantir la sécurité des produits alimentaires et des aliments pour animaux
5. Mécanisme d'Action
L'aflatoxine G2-13C17 exerce ses effets par plusieurs mécanismes :
Génotoxicité : Elle peut causer des dommages à l'ADN, conduisant à des mutations et au cancer.
Stress Oxydatif : Elle génère des espèces réactives de l'oxygène (ROS), qui peuvent endommager les composants cellulaires.
Immunotoxicité : Elle peut supprimer le système immunitaire, rendant les organismes plus sensibles aux infections.
Composés Similaires :
- Aflatoxine B1-13C17
- Aflatoxine B2-13C17
- Aflatoxine G1-13C17
Comparaison : L'aflatoxine G2-13C17 est unique en raison de son marquage isotopique spécifique, qui permet une quantification et une analyse précises dans les applications de recherche. Comparée à d'autres aflatoxines, elle présente une toxicité plus faible, mais elle reste une préoccupation importante en raison de ses effets potentiels sur la santé .
Conclusion
L'aflatoxine G2-13C17 est un composé précieux dans la recherche scientifique, offrant des informations sur la détection, la quantification et les effets des aflatoxines. Son marquage isotopique stable en fait un outil crucial dans divers domaines, notamment la chimie, la biologie, la médecine et l'industrie.
Comparaison Avec Des Composés Similaires
- Aflatoxin B1-13C17
- Aflatoxin B2-13C17
- Aflatoxin G1-13C17
Comparison: Aflatoxin G2-13C17 is unique due to its specific isotope labeling, which allows for precise quantification and analysis in research applications. Compared to other aflatoxins, it has a lower toxicity but is still a significant concern due to its potential health effects .
Conclusion
This compound is a valuable compound in scientific research, offering insights into the detection, quantification, and effects of aflatoxins. Its stable isotope labeling makes it a crucial tool in various fields, including chemistry, biology, medicine, and industry.
Propriétés
IUPAC Name |
(3S,7R)-11-(113C)methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h6,8,17H,2-5H2,1H3/t8-,17+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCVRWVBBXIRMA-DENWKYDXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5CCOC5OC4=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]O[13C]1=[13C]2[13C]3=[13C]([13C](=O)O[13CH2][13CH2]3)[13C](=O)O[13C]2=[13C]4[13C@@H]5[13CH2][13CH2]O[13C@@H]5O[13C]4=[13CH]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746848 | |
| Record name | (7aR,10aS)-5-[(~13~C)Methyloxy](~13~C_16_)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217462-49-1 | |
| Record name | (7aR,10aS)-5-[(~13~C)Methyloxy](~13~C_16_)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S,7R)-11-(113C)methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopentane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B1514355.png)
![2-Bromo-7-methoxybenzo[d]thiazole](/img/structure/B1514356.png)

![2-[3-(3-Butyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1,3-trimethyl-1h-benz[e]indolium hexafluorophosphate](/img/structure/B1514338.png)
![4-[4-[4-(Diethylamino)phenyl]-1,3-butadienyl]-1-[2-hydroxy-3-[(2-hydroxyethyl)dimethylammonio]propyl]pyridinium diacetate](/img/structure/B1514340.png)

![(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;4-methylbenzenesulfonate](/img/structure/B1514347.png)

![Tert-butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1514353.png)
